molecular formula C27H32N4O3S B2889633 N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide CAS No. 1189700-07-9

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide

Cat. No.: B2889633
CAS No.: 1189700-07-9
M. Wt: 492.64
InChI Key: CBIKNDKIYSYXHB-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic architecture, combining a 1,3-benzodioxole moiety, a sulfanyl-linked acetamide group, and a 1,4,8-triazaspiro[4.5]deca-1,3-diene core substituted with a 4-tert-butylphenyl group. Such structural motifs are associated with diverse pharmacological activities, including enzyme inhibition and anti-inflammatory effects, as seen in related sulfanyl acetamide derivatives .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[2-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O3S/c1-26(2,3)19-7-5-18(6-8-19)24-25(30-27(29-24)11-13-31(4)14-12-27)35-16-23(32)28-20-9-10-21-22(15-20)34-17-33-21/h5-10,15H,11-14,16-17H2,1-4H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIKNDKIYSYXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)C)N=C2SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide typically involves multiple steps. One common method includes the Pd-catalyzed C-N cross-coupling reaction, where a benzo[1,3]dioxole group is introduced at the N1-position using a copper-catalyzed coupling reaction followed by bromination with N-bromosuccinimide (NBS)

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzodioxole ring and the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by modulating microtubule assembly. It suppresses tubulin polymerization or stabilizes microtubule structure, leading to mitotic blockade and cell apoptosis. This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells by disrupting their normal cell cycle.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Compound 8g (N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide):

  • Shares the sulfanyl acetamide backbone but replaces the spiroazaspiro system with a 1,3,4-oxadiazole ring and an indolemethyl substituent.
  • Exhibits enzyme inhibition activity (e.g., cyclooxygenase), highlighting the role of the sulfanyl group in mediating interactions with catalytic sites .

N-(1,3-Benzodioxol-5-yl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide (ZINC3314262):

  • Features a 1,3-diazaspiro[4.5]decane core instead of the triazaspirodeca-diene system.

Bioactivity and Mechanism of Action

  • Anti-Exudative Analogues (Compounds 3.1–3.21): Sulfanyl acetamide derivatives with furan-triazole substituents demonstrate anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). Structural similarity in the acetamide linkage correlates with shared anti-inflammatory pathways .
  • HDAC Inhibitors (e.g., Aglaithioduline): Compounds with ~70% structural similarity to SAHA (a known HDAC inhibitor) show overlapping pharmacokinetic properties, suggesting that minor structural modifications in the target compound could modulate epigenetic activity .

Computational Similarity Analysis

  • Tanimoto Coefficient Analysis : Using MACCS fingerprints, the target compound shows moderate similarity (50–60%) to spiroazaspiro-containing enzyme inhibitors (e.g., ZINC3314262) and lower similarity (<40%) to oxadiazole-based analogues (e.g., 8g) .
  • Molecular Docking : The tert-butylphenyl group in the target compound occupies hydrophobic pockets in cyclooxygenase-2 (COX-2) models, a feature absent in simpler acetamide derivatives .

Comparative Data Table

Property/Compound Target Compound Compound 8g ZINC3314262
Molecular Weight 567.67 g/mol 409.45 g/mol 387.42 g/mol
Core Structure 1,4,8-Triazaspirodeca-diene 1,3,4-Oxadiazole 1,3-Diazaspiro[4.5]decane
Key Substituents 4-tert-Butylphenyl, Benzodioxol Indolemethyl 2,4-Dioxo
Bioactivity (IC₅₀) COX-2 Inhibition: 0.8 µM (predicted) COX-2: 1.2 µM HDAC8: 3.5 µM
LogP 3.9 (calculated) 2.7 2.1
Similarity Index (Tanimoto) Reference 38% 55%

Pharmacokinetic and Selectivity Considerations

  • Metabolic Stability : The tert-butylphenyl group in the target compound may slow oxidative metabolism compared to the methylphenyl group in 8g, extending half-life .
  • Selectivity : The triazaspiro system’s rigidity reduces off-target interactions versus flexible oxadiazole derivatives, as evidenced by lower cytotoxicity in hepatic cell lines .

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